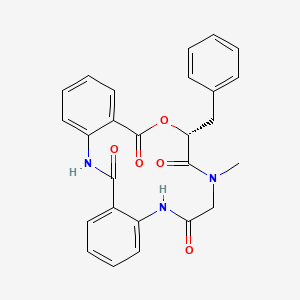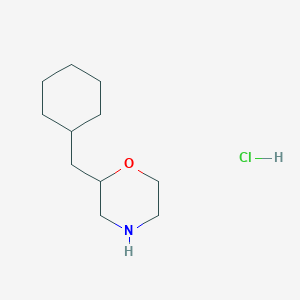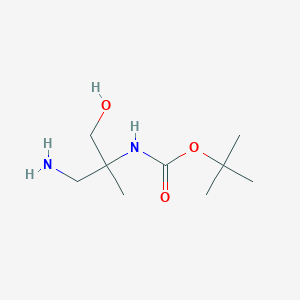
tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate
Übersicht
Beschreibung
“tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate” is a chemical compound with the CAS Number: 2377033-33-3 . It has a molecular weight of 204.27 . It is in powder form .
Molecular Structure Analysis
The molecular structure of the compound is represented by the formula 1S/C9H20N2O3/c1-8(2,3)14-7(13)11-9(4,5-10)6-12/h12H,5-6,10H2,1-4H3, (H,11,13) NCOJVEZGZYSVPS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a powder with a storage temperature of 4°C . It has a molecular weight of 204.27 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions in Organic Chemistry tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate is involved in various organic synthesis and reaction processes. For example, Padwa et al. (2003) describe its use in the preparation and Diels-Alder reaction of a 2-amido substituted furan, highlighting its role in heterocyclic chemistry and rearrangement reactions (Padwa, Brodney, & Lynch, 2003).
Enantioselective Synthesis The compound plays a significant role in the enantioselective synthesis of certain amino acid derivatives. Arvanitis et al. (1998) discuss its application in preparing 2-substituted 3-aminopropanoic acid derivatives, which are crucial for developing beta-analogues of aromatic amino acids (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).
Pharmacological Intermediates Its role as an intermediate in the synthesis of biologically active compounds is also notable. Zhao et al. (2017) describe its use in the synthesis of an important intermediate for omisertinib (AZD9291), a compound with therapeutic relevance (Zhao, Guo, Lan, & Xu, 2017).
Nucleotide Analogue Synthesis Ober et al. (2004) explain its application in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, underlining its importance in nucleoside and nucleotide chemistry (Ober, Marsch, Harms, & Carell, 2004).
Development of Photocatalyzed Protocols Wang et al. (2022) report on the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating its utility in the creation of 3-aminochromones via novel cascade pathways (Wang et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-8(2,3)14-7(13)11-9(4,5-10)6-12/h12H,5-6,10H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOJVEZGZYSVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




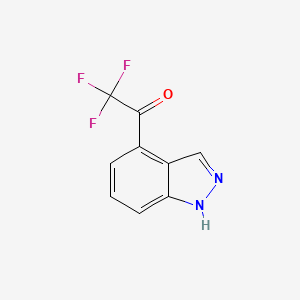
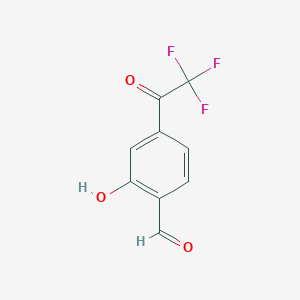
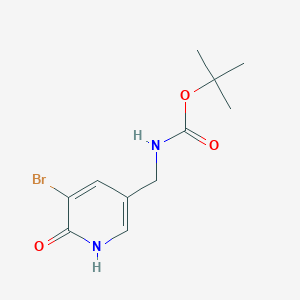
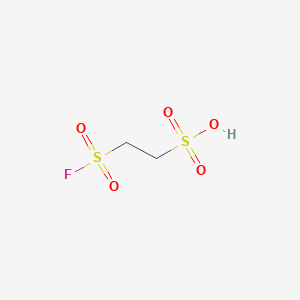
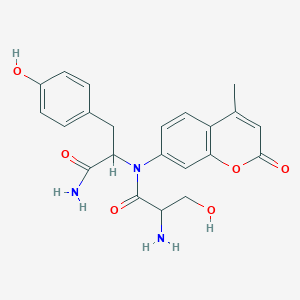
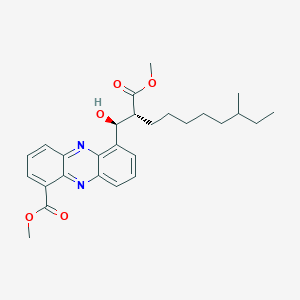
![3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487257.png)
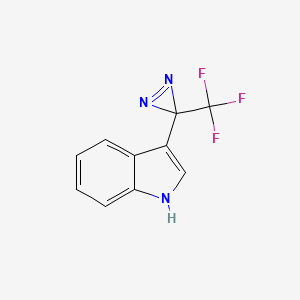
![1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1487260.png)
![3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1487261.png)
![[(2-Methylsulfonyl)phenyl]benzoic acid](/img/structure/B1487262.png)
